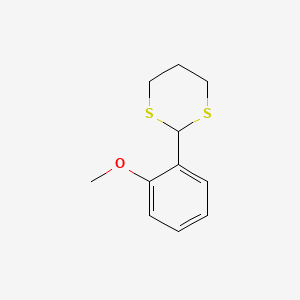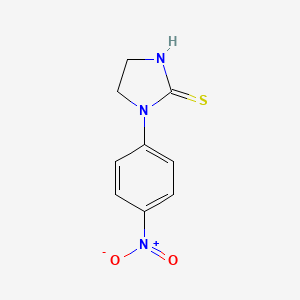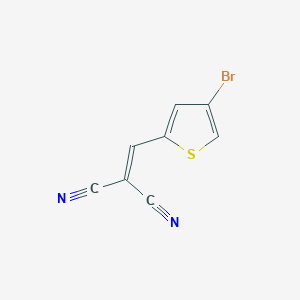![molecular formula C18H26N2O2 B8804760 TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE CAS No. 129306-13-4](/img/structure/B8804760.png)
TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE is a complex organic compound with the empirical formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a spiro[2,4]heptane core. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to introduce the tert-butoxycarbonyl (BOC) protecting group . The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in anhydrous DCM at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
- 3-Phenyl-2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine
- 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
Uniqueness
TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
129306-13-4 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Clave InChI |
UCBLMUMETZZNIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B8804709.png)






![4-[(4-Fluorobenzylidene)amino]benzenesulfonamide](/img/structure/B8804759.png)
![2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid](/img/structure/B8804768.png)


